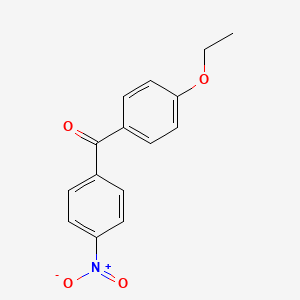

(4-Ethoxyphenyl)(4-nitrophenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69557-75-1 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C15H13NO4/c1-2-20-14-9-5-12(6-10-14)15(17)11-3-7-13(8-4-11)16(18)19/h3-10H,2H2,1H3 |

InChI Key |

COIVDSVHFKCYDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Transformations of 4 Ethoxyphenyl 4 Nitrophenyl Methanone

Precursor-Based Synthesis Pathways for Related Alkoxy-Nitrobenzophenones

The construction of the core benzophenone (B1666685) structure is central to the synthesis of (4-Ethoxyphenyl)(4-nitrophenyl)methanone. Classical methods like Friedel-Crafts acylation and nucleophilic substitution reactions, along with modern cross-coupling techniques, provide versatile pathways to this class of compounds.

Adaptation of Friedel-Crafts Acylation for Ethoxy Group Incorporation

Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aromatic ketones. sapub.org This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org For the synthesis of this compound, two primary Friedel-Crafts routes are feasible:

Acylation of Phenetole (B1680304) (Ethoxybenzene): This approach involves the reaction of phenetole with 4-nitrobenzoyl chloride. The ethoxy group is an ortho-, para-director, and since the para position is sterically less hindered, it is the preferred site of acylation, leading to the desired product. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required because the catalyst complexes with the carbonyl group of the product ketone. wikipedia.org

Acylation of Nitrobenzene (B124822): This route would use 4-ethoxybenzoyl chloride to acylate nitrobenzene. However, the nitro group is a strong deactivating group and a meta-director, making this reaction significantly more challenging and likely to result in lower yields compared to the acylation of the activated phenetole ring.

The synthesis generally begins with the conversion of the corresponding carboxylic acid (e.g., 3-ethyl-4-nitrobenzoic acid in a similar synthesis) into a more reactive acid halide using reagents like thionyl chloride. google.com This acid halide is then used to acylate the substituted benzene (B151609) ring. google.com Alternative reagents to traditional Lewis acids, such as Eaton's reagent (methanesulfonic acid/phosphorus pentoxide), can also be employed, sometimes offering advantages in handling and work-up. ijpcbs.comresearchgate.net

Nucleophilic Substitution Reactions in Benzophenone Synthesis

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway, particularly effective when a strong electron-withdrawing group, such as a nitro group, is present on the aromatic ring to activate it towards nucleophilic attack. researchgate.net A plausible SNAr strategy for synthesizing the target compound could involve the reaction of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with a nucleophile derived from a 4-ethoxybenzoyl precursor.

A related method involves the cross-coupling of 4-chloronitrobenzene with an aryl acetate (B1210297) in the presence of a strong base and an air atmosphere, which avoids the need for transition metal catalysts. google.com This approach highlights a metal-free pathway to 4-nitrobenzophenones. Similarly, the reaction of 4-fluoronitrobenzene with thiomorpholine (B91149) demonstrates the feasibility of nucleophilic substitution on a nitro-activated ring, achieving high yields. mdpi.comresearchgate.net This principle can be extended to other nucleophiles to construct the benzophenone skeleton. The reaction of substituted o-nitrochlorobenzenes with various nucleophiles, catalyzed by bases like triethylamine, further illustrates the utility of SNAr reactions in building complex aromatic structures. nih.gov

Exploration of Other Coupling Methodologies

Modern cross-coupling reactions offer highly efficient and selective methods for forming the carbon-carbon bond central to the diaryl ketone structure. rsc.org These reactions often proceed under milder conditions than traditional methods and show greater functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can couple an arylboronic acid with an aryl halide or triflate. organic-chemistry.org For the target molecule, this could involve the reaction of 4-nitrophenylboronic acid with 4-ethoxybenzoyl chloride. These reactions can be performed under atmospheric pressure of carbon monoxide using polysilane/alumina-supported palladium nanoparticles, which can be recovered and reused. organic-chemistry.org

Fukuyama Coupling: This methodology utilizes a palladium-catalyzed coupling between a thioester and an organozinc reagent. rsc.orgrsc.org It is a mild method that can furnish high yields of ketones at ambient temperatures. rsc.org The synthesis of this compound could be achieved by coupling S-ethyl 4-ethoxythiobenzoate with a 4-nitrophenylzinc reagent.

Ruthenium-Catalyzed Coupling: Ruthenium complexes, such as [RuHCl(CO)(PPh₃)₃], have been shown to effectively catalyze the coupling of arylboronic acids with aryl aldehydes to produce diaryl ketones in good yields. oup.com This reaction proceeds via the initial formation of a secondary alcohol, which is then oxidized to the ketone through a transfer hydrogenation process. oup.com

Optimization of Reaction Conditions and Catalyst Systems

Influence of Solvents and Reagents on Reaction Efficiency and Selectivity

In Friedel-Crafts acylations, the choice of solvent can significantly impact the reaction outcome. Solvent polarity can influence the ratio of isomeric products. stackexchange.com For instance, in the acetylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-isomer. stackexchange.com For the synthesis of alkoxy-nitrobenzophenones, solvents such as 1,2-dichloroethane (B1671644) (DCE) have been found to be effective, leading to high conversions. researchgate.net

The choice of acylating agent (e.g., acyl chloride vs. acetic anhydride) and the molar ratio of reactants are also critical parameters that need to be optimized to achieve higher yields. chemijournal.comresearchgate.net The amount of Lewis acid used is another key factor; typically, a stoichiometric amount is necessary due to product-catalyst complexation. wikipedia.org

| Solvent | Polarity | General Effect on Acylation | Reference |

|---|---|---|---|

| Carbon Disulfide (CS₂) | Non-polar | Often favors the kinetic product. | stackexchange.com |

| 1,2-Dichloroethane (DCE) | Polar aprotic | Reported as an efficient solvent leading to high conversion. | researchgate.net |

| Nitrobenzene | Polar aprotic | Can favor the thermodynamic product; the AlCl₃ complex is soluble, allowing for further reaction. | stackexchange.com |

| Carbon Tetrachloride (CCl₄) | Non-polar | Used as a reactant source for the carbonyl group in some benzophenone syntheses. | chemicalbook.com |

Catalytic Approaches for Enhanced Yield and Purity

The development of advanced catalyst systems is crucial for improving the synthesis of diaryl ketones. While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they often generate significant waste. chemicalbook.comresearchgate.net

Homogeneous Catalysts:

Lewis Acids in Ionic Liquids: Ionic liquids such as 1-butyl-3-methylimidazolium chloride (BmimCl) combined with Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) can act as both solvent and catalyst. researchgate.net The BmimCl–FeCl₃ system, in particular, has shown high catalytic activity, leading to excellent yields (up to 97%) in short reaction times. researchgate.net This system is also reusable, making it a more environmentally friendly option. researchgate.net

Transition Metal Complexes: As mentioned, palladium and ruthenium complexes are highly effective for cross-coupling reactions. organic-chemistry.orgoup.com Phosphine-free palladium systems, such as Pd(dba)₂, have been developed for Fukuyama couplings to improve yields in diaryl ketone synthesis. rsc.orgrsc.org

Heterogeneous Catalysts:

Solid Acid Catalysts: To overcome the drawbacks of homogeneous Lewis acids, solid acid catalysts have been explored. These include zeolites, heteropoly acids (e.g., phosphotungstates), and supported acids. chemijournal.comresearchgate.net They offer advantages such as ease of separation, reusability, and reduced environmental impact. researchgate.net For example, 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay has been studied for the acylation of thioanisole. researchgate.net

Supported Nanoparticles: Palladium nanoparticles supported on materials like polysilane/alumina can catalyze carbonylative Suzuki-Miyaura coupling reactions effectively. organic-chemistry.org These ligand-free immobilized catalysts can be easily recovered by filtration and reused multiple times. organic-chemistry.org

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Traditional, effective Lewis acids; require stoichiometric amounts. | researchgate.net, wikipedia.org |

| Friedel-Crafts Acylation | BmimCl–FeCl₃ (Ionic Liquid) | Dual catalyst-solvent; high yields, reusable, environmentally friendly. | researchgate.net |

| Friedel-Crafts Acylation | Zeolites, Heteropoly acids | Heterogeneous solid acids; reusable, eco-friendly. | chemijournal.com, researchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd/C | Palladium-catalyzed C-C bond formation. | organic-chemistry.org |

| Fukuyama Coupling | Pd(dba)₂ | Phosphine-free system for coupling thioesters and organozinc reagents. | rsc.org, rsc.org |

| Aldehyde-Arylboronic Acid Coupling | [RuHCl(CO)(PPh₃)₃] | Ruthenium-catalyzed synthesis from aldehydes. | oup.com |

Scalable Synthesis Considerations and Method Development

The synthesis of this compound on a large scale predominantly relies on the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds between aromatic rings and acyl groups. organic-chemistry.org This electrophilic aromatic substitution reaction is highly effective for producing aryl ketones and is a cornerstone of industrial aromatic chemistry. chemguide.co.uk

The most direct and economically viable route involves the reaction of phenetole (ethoxybenzene) with 4-nitrobenzoyl chloride. In this process, a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used in stoichiometric amounts. libretexts.org The catalyst activates the 4-nitrobenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, which generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenetole ring.

The ethoxy group of phenetole is an activating, ortho-, para-directing group. Due to steric hindrance from the ethoxy group, the acylation occurs predominantly at the para position, leading to the desired this compound product with high regioselectivity. A key advantage of Friedel-Crafts acylation for scalable synthesis is that the product, an aryl ketone, is significantly deactivated towards further electrophilic substitution. organic-chemistry.org This deactivation prevents polysubstitution, simplifying the purification process and leading to higher yields of the desired mono-acylated product. chemguide.co.uk The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or 1,2-dichloroethane, and may require heating to proceed to completion. The final product is obtained after an aqueous workup to decompose the aluminum chloride complex.

Interactive Data Table: Proposed Conditions for Scalable Friedel-Crafts Acylation

| Parameter | Value/Condition | Purpose/Comment |

| Arene | Phenetole (Ethoxybenzene) | Electron-rich substrate |

| Acylating Agent | 4-Nitrobenzoyl chloride | Electrophile precursor |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid to generate acylium ion |

| Stoichiometry | ~1.1 - 1.5 equivalents of AlCl₃ | Required in stoichiometric amounts as it complexes with the product |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert reaction medium |

| Temperature | 0 °C to reflux | Initial addition often at lower temp, followed by heating to complete reaction |

| Workup | Aqueous acid (e.g., dilute HCl) | Decomposes the AlCl₃-ketone complex |

Derivatization and Functional Group Interconversions of this compound

The aromatic nitro group in this compound is a versatile functional handle that can be readily reduced to an amine, yielding (4-aminophenyl)(4-ethoxyphenyl)methanone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Several methods are available for this reduction, offering a range of conditions from mild to vigorous, allowing for compatibility with various other functional groups. The choice of reagent is crucial to ensure selectivity, preventing the reduction of the central carbonyl group.

Common and scalable methods include catalytic hydrogenation and the use of dissolving metals. Catalytic transfer hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source such as hydrogen gas (H₂) or hydrazine (B178648) hydrate (B1144303) is highly efficient. isuct.ru Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic, cost-effective methods for reducing aromatic nitro compounds. researchgate.net Milder conditions can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, which can selectively reduce the nitro group without affecting the ketone. jsynthchem.comresearchgate.net

Interactive Data Table: Comparison of Methods for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Considerations |

| H₂ / Pd/C | Methanol or Ethanol, RT-50°C, 1-5 atm H₂ | High yield, clean reaction, catalyst is recyclable | Requires specialized hydrogenation equipment; potential for carbonyl reduction under harsh conditions |

| Raney Nickel / Hydrazine Hydrate | Ethanol, reflux | Avoids high-pressure H₂, rapid reaction isuct.ru | Hydrazine is toxic; catalyst can be pyrophoric |

| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Inexpensive, reliable, suitable for large scale | Requires acidic conditions, produces iron sludge waste |

| SnCl₂·2H₂O | Ethanol, reflux | Milder than other metal-acid systems | Generates tin-based waste products that require careful disposal |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | Mild conditions, high selectivity for nitro group jsynthchem.com | Catalyst can be expensive |

The ethoxy group on the this compound molecule can be cleaved to unveil the corresponding phenol, (4-hydroxyphenyl)(4-nitrophenyl)methanone (B3248785). This O-dealkylation is a common transformation for aryl alkyl ethers. The reaction typically requires strong Brønsted or Lewis acids.

Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl ethers at low temperatures. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the ethyl group in an Sₙ2-type displacement. The aryl C–O bond remains intact due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon. Another classic method involves heating the ether with a strong acid like hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the less sterically hindered ethyl group.

The two phenyl rings of this compound exhibit distinct reactivities towards aromatic substitution reactions due to the electronic nature of their substituents.

Electrophilic Aromatic Substitution (SₑAr): The phenyl ring bearing the ethoxy group is activated towards electrophilic attack. The ethoxy group is an electron-donating group (via resonance) and acts as an ortho-, para-director. wikipedia.org Since the para position is already occupied by the carbonyl group, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is directed to the two equivalent ortho positions (C-3 and C-5). libretexts.org

Conversely, the phenyl ring bearing the nitro group is strongly deactivated towards electrophilic attack. Both the nitro group and the carbonyl bridge are powerful electron-withdrawing groups, making this ring extremely electron-deficient and thus unreactive to common electrophiles. libretexts.org Any forced substitution would be directed to the meta position relative to the nitro group.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the 4-nitrophenyl ring makes it highly susceptible to nucleophilic aromatic substitution. libretexts.org The strong electron-withdrawing effect of the para-nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of a suitable leaving group. libretexts.orgnih.gov While the parent compound has no leaving group other than the nitro group itself (which requires harsh conditions), if a halogen were present on this ring (e.g., at the C-2 or C-3 position), it could be readily displaced by nucleophiles like alkoxides, amines, or thiolates. mdpi.comnih.gov

The central ketone carbonyl group is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction to Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol, yielding (4-ethoxyphenyl)(4-nitrophenyl)methanol. This transformation is typically achieved using mild hydride reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. jsynthchem.com These conditions are generally mild enough to leave the nitro group and the aromatic rings unaffected.

Reduction to Methylene (B1212753): Complete reduction of the carbonyl group to a methylene bridge (–CH₂–) affords 1-ethoxy-4-(4-nitrobenzyl)benzene. This deoxygenation requires more forceful conditions. The Wolff-Kishner reduction is a suitable method, as it operates under basic conditions that are compatible with the electron-rich ethoxy group. wikipedia.orglibretexts.org This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. organic-chemistry.orgyoutube.com The driving force is the irreversible formation of nitrogen gas. The Clemmensen reduction (using zinc amalgam and HCl) is generally not suitable due to the strongly acidic conditions which could affect the ether linkage. masterorganicchemistry.com

Addition of Organometallic Reagents: The carbonyl carbon is electrophilic and can be attacked by carbon nucleophiles such as Grignard reagents (R-MgBr). beyondbenign.org For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would yield 1-(4-ethoxyphenyl)-1-(4-nitrophenyl)ethanol, a tertiary alcohol. This reaction provides a powerful method for constructing new carbon-carbon bonds at the central carbon atom.

Interactive Data Table: Transformations of the Carbonyl Group

| Transformation | Reagents & Conditions | Product |

| Reduction to Alcohol | NaBH₄, Methanol, Room Temperature | (4-ethoxyphenyl)(4-nitrophenyl)methanol |

| Reduction to Methylene | N₂H₄·H₂O, KOH, Ethylene Glycol, 180-200 °C | 1-ethoxy-4-(4-nitrobenzyl)benzene |

| Grignard Addition | 1. CH₃MgBr, Anhydrous Diethyl Ether 2. H₃O⁺ workup | 1-(4-ethoxyphenyl)-1-(4-nitrophenyl)ethanol |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4 Ethoxyphenyl 4 Nitrophenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (4-Ethoxyphenyl)(4-nitrophenyl)methanone, both ¹H and ¹³C NMR, along with two-dimensional techniques, have been instrumental in assigning the specific resonances of each nucleus.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in its different chemical environments. The aromatic region of the spectrum is of particular interest, showcasing the electronic effects of the substituent groups.

The protons on the 4-nitrophenyl ring typically appear as two doublets. The protons ortho to the nitro group are deshielded and resonate at a higher chemical shift (typically around 8.35 ppm) compared to the protons meta to the nitro group (around 7.95 ppm). This is due to the strong electron-withdrawing nature of the nitro group.

On the 4-ethoxyphenyl ring, the protons also appear as two doublets. The protons ortho to the carbonyl group are observed downfield (around 7.82 ppm), while the protons ortho to the electron-donating ethoxy group are more shielded and appear at a lower chemical shift (around 6.96 ppm).

The aliphatic protons of the ethoxy group give rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-O-CH₂-) appear as a quartet, typically around 4.15 ppm, due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) resonate as a triplet at approximately 1.45 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (ortho to -NO₂) | ~8.35 | d | ~8.8 |

| H (meta to -NO₂) | ~7.95 | d | ~8.4 |

| H (ortho to C=O on ethoxyphenyl ring) | ~7.82 | d | ~8.8 |

| H (ortho to -OEt) | ~6.96 | d | ~8.8 |

| -O-CH₂- | ~4.15 | q | ~7.0 |

| -CH₃ | ~1.45 | t | ~7.0 |

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon is the most deshielded, appearing at a chemical shift of approximately 194.8 ppm.

The aromatic carbons of the 4-nitrophenyl ring show distinct resonances. The carbon attached to the nitro group is found around 149.8 ppm, while the ipso-carbon attached to the carbonyl group is at about 142.9 ppm. The ortho and meta carbons to the nitro group appear at approximately 130.7 ppm and 123.6 ppm, respectively.

For the 4-ethoxyphenyl ring, the carbon attached to the ethoxy group is significantly shielded, resonating around 163.2 ppm. The ipso-carbon attached to the carbonyl group is found at about 130.1 ppm. The other aromatic carbons of this ring appear in the region of 132.6 ppm and 113.6 ppm.

The aliphatic carbons of the ethoxy group are observed at higher field strengths, with the methylene carbon (-O-CH₂-) at approximately 64.4 ppm and the methyl carbon (-CH₃) at around 15.0 ppm. ceon.rs

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~194.8 |

| C-NO₂ | ~149.8 |

| C-C=O (nitrophenyl) | ~142.9 |

| C (ortho to -NO₂) | ~130.7 |

| C (meta to -NO₂) | ~123.6 |

| C-OEt | ~163.2 |

| C-C=O (ethoxyphenyl) | ~130.1 |

| Aromatic C (ethoxyphenyl) | ~132.6, ~113.6 |

| -O-CH₂- | ~64.4 |

| -CH₃ | ~15.0 |

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

Advanced Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Analysis of Characteristic Vibrational Frequencies for Key Functional Groups (Carbonyl, Nitro, Ether)

The IR and Raman spectra of this compound are characterized by the vibrational modes of its key functional groups.

Carbonyl Group (C=O): The stretching vibration of the diarylketone carbonyl group is a prominent feature in the IR spectrum, typically appearing as a strong absorption band in the region of 1650-1630 cm⁻¹. This band is also observable in the Raman spectrum.

Nitro Group (-NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration gives rise to a strong absorption in the IR spectrum between 1530 cm⁻¹ and 1500 cm⁻¹, while the symmetric stretch appears as a strong band between 1355 cm⁻¹ and 1335 cm⁻¹. These bands are also Raman active.

Ether Group (C-O-C): The ether linkage is characterized by its asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically a strong band in the IR spectrum, found in the range of 1270-1200 cm⁻¹. The symmetric stretch is often weaker and appears in the 1050-1000 cm⁻¹ region.

Interpretation of Characteristic Absorption Bands

Beyond the primary functional groups, the IR and Raman spectra also provide information about the aromatic rings and the aliphatic chain. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethoxy group are found just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| C=O (Carbonyl) | Stretching | 1650-1630 | Strong |

| -NO₂ (Nitro) | Asymmetric Stretching | 1530-1500 | Strong |

| Symmetric Stretching | 1355-1335 | Strong | |

| C-O-C (Ether) | Asymmetric Stretching | 1270-1200 | Strong |

| Symmetric Stretching | 1050-1000 | Medium-Weak | |

| Aromatic C-H | Stretching | >3000 | Medium-Weak |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |

| Aliphatic C-H | Stretching | <3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₃NO₄), the theoretical exact mass can be calculated, against which experimental data from HRMS would be compared to confirm its identity.

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), can be predicted to occur at its most labile bonds. The ether linkage and the bonds adjacent to the carbonyl group are likely points of initial cleavage.

Key fragmentation pathways for related nitroaromatic compounds often involve the nitro group itself. Characteristic losses of NO₂ (46 Da) or NO (30 Da) from the molecular ion are common. The fragmentation of the parent compound, 4-nitrobenzophenone, shows significant peaks corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the nitrophenyl moiety.

For this compound, the expected fragmentation would likely proceed through several key steps:

α-Cleavage: The bonds on either side of the carbonyl group can break. This would lead to the formation of the 4-ethoxyphenylacylium ion (CH₃CH₂OC₆H₄CO⁺, m/z 149) or the 4-nitrophenylacylium ion (O₂NC₆H₄CO⁺, m/z 150).

Cleavage at the Ether Bond: Fragmentation of the ethoxy group could occur, leading to the loss of an ethyl radical (•C₂H₅) to form a phenoxy radical cation intermediate, or the loss of ethene (C₂H₄) via a rearrangement, resulting in a (4-hydroxyphenyl)(4-nitrophenyl)methanone (B3248785) cation radical.

Fragmentation of the Nitro Group: The molecular ion can lose NO₂ to form an ion at [M-46]⁺ or lose NO followed by CO to give further fragment ions.

A plausible fragmentation scheme would involve the initial formation of the molecular ion [C₁₅H₁₃NO₄]⁺•. Subsequent fragmentation could yield the ions detailed in the table below.

| m/z (predicted) | Proposed Fragment Structure | Formula | Fragmentation Pathway |

|---|---|---|---|

| 271 | Molecular Ion | [C₁₅H₁₃NO₄]⁺• | Ionization of parent molecule |

| 150 | 4-Nitrophenylacylium ion | [C₇H₄NO₃]⁺ | α-cleavage, loss of ethoxyphenyl radical |

| 149 | 4-Ethoxyphenylacylium ion | [C₉H₉O₂]⁺ | α-cleavage, loss of nitrophenyl radical |

| 121 | 4-Ethoxyphenyl cation | [C₈H₉O]⁺ | Loss of CO from m/z 149 |

| 122 | 4-Nitrophenyl cation | [C₆H₄NO₂]⁺ | Loss of CO from m/z 150 |

| 93 | Phenoxy cation | [C₆H₅O]⁺ | Loss of C₂H₄ from m/z 121 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Investigation of Electronic Absorption Profiles and Chromophores

The UV-Vis spectrum of this compound is dominated by the chromophores present in its structure. A chromophore is the part of a molecule responsible for its color, which in this case are the benzoyl system (a phenyl ketone) and the nitrobenzene (B124822) moiety. The core structure is a derivative of benzophenone (B1666685), which typically displays two main absorption bands.

π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. For benzophenone, a strong π → π* transition is typically observed around 250-260 nm. The presence of the electron-donating ethoxy group (-OEt) and the electron-withdrawing nitro group (-NO₂) extends the conjugation and is expected to cause a bathochromic (red) shift of this band to a longer wavelength.

n → π* Transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. In benzophenone, this transition appears as a weaker, longer-wavelength shoulder around 330-340 nm.

The combination of the ethoxy and nitro groups, acting as auxochrome and chromophore respectively, significantly influences the electronic absorption profile. The nitro group, in particular, contributes to a charge-transfer band, which can further shift the absorption towards the visible region.

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) | Characteristics |

|---|---|---|---|

| π → π | Aromatic rings, C=O group | ~260-290 nm | High intensity (high molar absorptivity, ε) |

| n → π | Carbonyl group (C=O) | ~330-350 nm | Low intensity (low molar absorptivity, ε) |

| Charge Transfer | Donor (ethoxyphenyl) to Acceptor (nitrophenyl) | Longer wavelength, possibly overlapping with n → π* | Intensity varies |

Solvatochromic Behavior and Solvent-Dependent Electronic Properties

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is changed. This behavior provides valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For benzophenone derivatives, the two primary electronic transitions exhibit predictable shifts with increasing solvent polarity:

n → π* Transition (Hypsochromic Shift): The ground state of the carbonyl group is stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding with the lone pair electrons on the oxygen atom. This stabilization is more significant for the ground state than the excited state, leading to a larger energy gap for the transition. Consequently, the absorption maximum (λmax) shifts to a shorter wavelength (a blue shift) as solvent polarity increases.

π → π* Transition (Bathochromic Shift): The π* excited state is generally more polar than the π ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, reducing the energy gap for the transition. This results in a shift of the absorption maximum to a longer wavelength (a red shift) with increasing solvent polarity.

The solvatochromic behavior of this compound is expected to follow these general principles, with the magnitude of the shifts providing insight into the specific electronic distribution changes upon excitation.

| Transition | Effect of Increasing Solvent Polarity | Spectroscopic Shift | Reason |

|---|---|---|---|

| n → π | Shift to shorter λmax | Hypsochromic (Blue Shift) | Greater stabilization of the ground state lone-pair electrons. |

| π → π | Shift to longer λmax | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. |

X-ray Crystallography for Crystalline State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

As of the latest search, specific, publicly available single-crystal X-ray diffraction data for this compound could not be located. Therefore, the experimental determination of its crystal system and space group is not reported here.

For context, structurally related benzophenone derivatives crystallize in various systems. For example, the closely related compound (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone (B1245722) has been reported to crystallize in the monoclinic system with the centrosymmetric space group P2₁/c. Another related compound, 4-(4-Nitrophenyl)thiomorpholine, also crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net While these examples provide a potential guide, the actual crystal system and space group for this compound can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Computational Chemistry and Theoretical Modelling of 4 Ethoxyphenyl 4 Nitrophenyl Methanone

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems. By approximating the many-electron problem to one of electron density, DFT methods, particularly with hybrid functionals like B3LYP, are adept at predicting the electronic ground state properties of organic molecules.

The initial step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement—the conformation with the minimum energy. For (4-Ethoxyphenyl)(4-nitrophenyl)methanone, this process would involve systematically exploring the rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl carbon.

The conformation of benzophenones is primarily defined by the dihedral angles of the two aryl rings with respect to the plane of the carbonyl group. Unsubstituted benzophenone (B1666685) is known to adopt a non-planar conformation, with the phenyl rings twisted out of the plane of the C=O group to alleviate steric hindrance. nih.govresearchgate.net For this compound, the optimized geometry is expected to exhibit a similar twisted conformation. The degree of this twist is influenced by the electronic nature and steric bulk of the substituents. The electron-donating ethoxy group and the electron-withdrawing nitro group are not expected to introduce significant steric hindrance at the para positions, suggesting that the dihedral angles would be comparable to other para-substituted benzophenones. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Analog-Based)

| Parameter | Predicted Value Range |

|---|---|

| C=O Bond Length | 1.23 - 1.25 Å |

| C-C (carbonyl-phenyl) Bond Length | 1.48 - 1.50 Å |

| Phenyl Ring 1 Dihedral Angle | 25° - 35° |

| Phenyl Ring 2 Dihedral Angle | 25° - 35° |

Note: These values are estimations based on computational studies of related benzophenone derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. acs.orgpku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.govresearchgate.net

For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich ethoxyphenyl ring, due to the electron-donating nature of the ethoxy group. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring and the carbonyl group, a consequence of the strong electron-withdrawing effect of the nitro group. researchgate.netnih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity and a greater potential for intramolecular charge transfer (ICT) upon electronic excitation. scialert.netscispace.com The push-pull nature of the substituents in this compound (donating ethoxy and withdrawing nitro) is expected to result in a relatively small HOMO-LUMO gap, indicating a significant potential for ICT from the ethoxyphenyl moiety to the nitrophenyl moiety. researchgate.netmaterialsciencejournal.org

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Analog-Based)

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.0 to -6.5 |

| ELUMO | -2.5 to -3.0 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

Note: These values are estimations based on DFT calculations of substituted benzophenones and related nitro-aromatic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), the likely targets for nucleophiles. nih.govresearchgate.net

In the MEP map of this compound, the most negative potential (red regions) is expected to be located around the oxygen atoms of the carbonyl and nitro groups, as well as the oxygen of the ethoxy group. These sites represent the primary centers for interaction with electrophiles. The most positive potential (blue regions) would likely be found around the hydrogen atoms of the phenyl rings, particularly those on the nitrophenyl ring, which are influenced by the electron-withdrawing nitro group. These areas are indicative of sites prone to nucleophilic attack.

To quantify the distribution of electronic charge within the molecule, various charge analysis methods can be employed, with Mulliken and Natural Bond Orbital (NBO) analyses being common choices. These methods partition the total electron density among the atoms, providing insights into the electronic effects of the substituents.

For this compound, charge analysis is expected to confirm the qualitative predictions from FMO and MEP analyses. The atoms of the nitrophenyl ring and the carbonyl carbon are predicted to carry a net positive charge, reflecting their electron-deficient nature. Conversely, the oxygen atoms of the nitro and carbonyl groups, along with the atoms of the ethoxyphenyl ring, would exhibit negative charges, indicating their electron-rich character. This charge distribution underscores the polar nature of the molecule and the significant intramolecular charge transfer from the ethoxyphenyl to the nitrophenyl moiety.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts. d-nb.infonih.govnrel.govrsc.org

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The protons and carbons of the nitrophenyl ring are expected to be deshielded (resonate at higher ppm values) compared to those of the ethoxyphenyl ring. This is due to the strong electron-withdrawing effect of the nitro group, which reduces the electron density around the nearby nuclei. Conversely, the electron-donating ethoxy group would increase the electron density on its attached phenyl ring, causing a shielding effect (resonance at lower ppm values). The carbonyl carbon is typically observed at a significantly downfield chemical shift, a characteristic feature of ketones.

Accurate prediction of NMR spectra requires careful consideration of the molecular conformation and, in some cases, the effects of the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). github.ioresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Analog-Based)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 195 |

| C-NO₂ (Nitrophenyl Ring) | 145 - 150 |

| C-O (Ethoxyphenyl Ring) | 160 - 165 |

| Carbons of Nitrophenyl Ring | 120 - 140 |

| Carbons of Ethoxyphenyl Ring | 115 - 135 |

Note: These are estimated ranges based on general principles and data for substituted benzophenones. Actual values may vary.

Simulation of Vibrational Spectra (FT-IR, FT-Raman)

Detailed theoretical simulations of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound are not described in the available literature. Such simulations, typically performed using DFT methods, would provide a theoretical basis for the assignment of vibrational modes of the molecule's functional groups, including the stretching and bending of the carbonyl group, the nitro group, the ether linkage, and the aromatic rings. Without dedicated studies, a theoretical vibrational analysis for this specific compound cannot be constructed.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Similarly, a TD-DFT analysis for the electronic absorption spectra (typically measured by UV-Vis spectroscopy) of this compound is not present in the accessible research. This type of computational study is crucial for understanding the electronic transitions within the molecule, predicting the wavelengths of maximum absorption (λmax), and elucidating the nature of its excited states. The intramolecular charge transfer characteristics, expected in a molecule with both electron-donating (ethoxy) and electron-withdrawing (nitro) groups, would be a key aspect of such an investigation.

Non-Linear Optical (NLO) Properties Investigation

The NLO properties of organic molecules are of significant interest for applications in optoelectronics. However, specific computational investigations into these properties for this compound are not documented.

Calculation of Static and Dynamic Molecular Hyperpolarizability (β)

There are no available studies reporting the calculated static or dynamic first hyperpolarizability (β) values for this compound. These calculations are fundamental in assessing a molecule's potential for second-harmonic generation and other NLO applications.

Structure-NLO Property Relationships

Discussions on the structure-NLO property relationships specifically for this compound are absent from the literature. Such an analysis would explore how the interplay between the ethoxy donor group, the nitro acceptor group, and the benzophenone π-conjugated bridge influences the molecule's hyperpolarizability.

Design Principles for Enhancing NLO Response through Structural Modifications

Without foundational data on its NLO properties, there are no documented design principles for enhancing the NLO response of this compound through structural modifications.

Chemical Reactivity and Stability from Quantum Chemical Descriptors

An analysis of the chemical reactivity and stability of this compound through quantum chemical descriptors is also not available. Such a study would typically involve the calculation of parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the global electrophilicity index. These descriptors provide theoretical insights into the molecule's kinetic stability and reactivity patterns.

Analysis of Global and Local Reactivity Indices

In the realm of computational chemistry, Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of a molecule. Global and local reactivity indices, derived from DFT calculations, offer quantitative measures of a molecule's stability and its propensity to react at specific sites.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. A lower HOMO-LUMO energy gap (ΔE) generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I-A)/2). A harder molecule is less reactive.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor (ω = χ² / 2η).

Local Reactivity Indices , such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density distribution, these indices can predict which atoms are most likely to participate in a chemical reaction. For instance, in benzophenone derivatives, the carbonyl carbon is often identified as a primary electrophilic site. chemrevlett.com The analysis would likely indicate the regions around the nitro group and the carbonyl bridge as key areas for chemical interactions.

Illustrative Data Table: Global Reactivity Indices This table is for illustrative purposes only.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.4 | Indicator of chemical reactivity |

| Ionization Potential (I) | 7.5 | Energy to remove an electron |

| Electron Affinity (A) | 2.1 | Energy released upon adding an electron |

| Global Hardness (η) | 2.7 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.8 | Ability to attract electrons |

| Electrophilicity Index (ω) | 4.26 | Measure of electrophilic character |

Solvent Effects on Electronic Properties and Reaction Pathways

The surrounding solvent can significantly influence a molecule's electronic properties and the course of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant.

For this compound, a polar molecule, changing the solvent polarity would be expected to alter its electronic absorption spectrum. Studies on similar nitroaromatic compounds have shown that polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the maximum absorption wavelength (λmax). rsc.orgajqcms.org This phenomenon, known as solvatochromism, could be computationally predicted by performing TD-DFT (Time-Dependent Density Functional Theory) calculations in various simulated solvents. A bathochromic shift (shift to longer wavelengths) in polar solvents would suggest that the excited state is more polar than the ground state. ajqcms.org

Furthermore, solvent choice can affect reaction pathways by stabilizing or destabilizing transition states and intermediates. Theoretical calculations can map out the energy profiles of potential reactions in different solvents, providing insights into how the solvent can alter reaction rates and product selectivity. For a molecule with multiple functional groups like the target compound, the solvent could play a crucial role in directing reaction mechanisms. rsc.org

Illustrative Data Table: Solvent Effects on λmax This table is for illustrative purposes only.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 310 |

| Dichloromethane (B109758) | 8.93 | 325 |

| Ethanol | 24.55 | 338 |

| Water | 78.39 | 345 |

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. researchgate.netnih.govnih.govmdpi.com The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule within its crystal lattice.

Key features of this analysis include:

dnorm Surface: This surface is mapped with a color scale that highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions show contacts longer than the van der Waals radii, and white areas represent contacts of van der Waals separation. mdpi.com

Illustrative Data Table: Contributions of Intermolecular Contacts from Hirshfeld Analysis This table is for illustrative purposes only.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | General van der Waals contacts |

| O···H / H···O | 28.2 | Represents C-H···O hydrogen bonds |

| C···H / H···C | 15.8 | Associated with π-π stacking interactions |

| C···C | 5.5 | Direct contacts between aromatic rings |

| Other | 5.0 | Minor contributions from other contacts |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. uni-muenchen.denih.gov This analysis is based on identifying critical points in the electron density topology.

A key aspect of QTAIM is the analysis of Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs provide deep insight into the nature of the chemical bond:

Electron Density (ρb): The magnitude of ρb at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρb < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρb > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

Total Energy Density (Hb): The sign of Hb can also help distinguish between covalent (Hb < 0) and non-covalent (Hb > 0) interactions.

A QTAIM analysis of this compound would characterize every bond in the molecule. For example, it would quantify the covalent nature of the C-C and C=O bonds and the closed-shell, partially covalent nature of any intramolecular hydrogen bonds. researchgate.net

Illustrative Data Table: QTAIM Parameters for Selected Bonds This table is for illustrative purposes only. All values are in atomic units (a.u.).

| Bond | ρb | ∇²ρb | Hb | Bond Character |

|---|---|---|---|---|

| C=O (Carbonyl) | 0.350 | -0.580 | -0.410 | Polar Covalent |

| C-N (Nitro) | 0.280 | -0.650 | -0.290 | Polar Covalent |

| C-C (Aromatic) | 0.295 | -0.720 | -0.315 | Covalent |

| C-H···O (H-bond) | 0.015 | +0.050 | +0.001 | Closed-shell (Non-covalent) |

Advanced Research Directions and Materials Science Applications of 4 Ethoxyphenyl 4 Nitrophenyl Methanone and Its Derivatives

Design and Synthesis of New Benzophenone (B1666685) Derivatives with Tunable Electronic Properties

The design and synthesis of novel benzophenone derivatives are crucial for tailoring their electronic and photophysical properties for specific applications. This typically involves strategic modifications to the core structure and the systematic variation of substituents.

Systematic Variation of Substituents for Structure-Property Relationship Studies

Exploration of Novel Scaffolds Incorporating the Methanone (B1245722) Core

The development of novel molecular scaffolds that incorporate the benzophenone (methanone) core is an active area of research for creating materials with enhanced performance and new functionalities. This can involve extending the π-conjugated system, introducing heterocyclic rings, or creating more complex three-dimensional structures. There is currently no specific information in the available literature on the exploration of novel scaffolds derived from or incorporating the (4-Ethoxyphenyl)(4-nitrophenyl)methanone core.

Potential Applications in Optoelectronic Materials

Benzophenone derivatives are of significant interest for applications in optoelectronic materials due to their inherent photophysical properties. These properties, including charge-transfer characteristics and photoactivity, make them candidates for use in various organic electronic devices.

Charge-Transfer Characteristics for Organic Electronics

The this compound molecule possesses a classic "push-pull" architecture, with the electron-donating ethoxy group (-OEt) and the electron-withdrawing nitro group (-NO2) at opposite ends of the conjugated system. This structure is conducive to intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In such molecules, the absorption of light can lead to the transfer of electron density from the donor side to the acceptor side, creating a charge-separated excited state. However, specific experimental or theoretical data quantifying the charge-transfer characteristics of this compound, such as its dipole moment in the excited state or the efficiency of charge transfer, are not documented in the available scientific literature.

Role in Photoactive Systems (e.g., in copolyesters)

The incorporation of photoactive molecules like benzophenone derivatives into polymer chains, such as copolyesters, can impart new functionalities to the material, including photo-crosslinking abilities or altered optical properties. While the general use of benzophenones in photoactive polymers is well-established, there are no specific studies found that investigate the role of this compound within copolyester systems or other photoactive materials.

Integration into Polymer Matrices for Functional Materials

Dispersing or covalently bonding functional molecules into polymer matrices is a common method for creating advanced functional materials with applications in coatings, films, and composites. The properties of this compound suggest it could be a candidate for integration into various polymer matrices to enhance properties such as UV absorption or to introduce photoresponsive behavior. Nevertheless, there is a lack of published research detailing the integration of this specific compound into polymer matrices and the characterization of the resulting functional materials.

Conclusion and Outlook in Chemical Research

Recapitulation of Key Research Insights on (4-Ethoxyphenyl)(4-nitrophenyl)methanone

A thorough review of publicly accessible scientific databases and literature reveals a significant deficit of specific research focused on this compound. Unlike its more extensively studied chemical relatives, such as various other substituted benzophenones, this particular compound has not been the subject of dedicated studies concerning its synthesis, spectroscopic characterization, or crystallographic analysis. Standard synthetic routes for such molecules, like the Friedel-Crafts acylation of phenetole (B1680304) with 4-nitrobenzoyl chloride, are plausible but have not been explicitly documented for this specific product in the available literature. wikipedia.orgyoutube.comorganic-chemistry.org

Similarly, detailed experimental data that would typically be presented in data tables are absent. This includes nuclear magnetic resonance (NMR) spectra, infrared (IR) spectroscopy data, mass spectrometry results, and single-crystal X-ray diffraction data. The lack of this fundamental characterization information is a primary indicator of the compound's unexplored nature.

Identification of Remaining Research Challenges and Future Directions

The current state of knowledge presents a clear set of research challenges and paves the way for future investigative directions. The most immediate challenge is the lack of a documented and optimized synthetic protocol. Future research should focus on:

Synthetic Methodology: Developing and reporting a reliable, high-yield synthesis of this compound. This would likely involve the exploration of Friedel-Crafts acylation or other modern cross-coupling methodologies.

Comprehensive Characterization: A complete spectroscopic and crystallographic analysis is paramount. This includes obtaining and interpreting 1H NMR, 13C NMR, IR, and mass spectra to create a definitive analytical profile. Determining the single-crystal X-ray structure would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Investigation of Physicochemical Properties: Systematic studies are needed to determine key properties such as melting point, solubility in various solvents, and thermal stability.

Exploration of Reactivity and Potential Applications: Once the fundamental characterization is complete, research can pivot towards exploring the compound's reactivity. The presence of the nitro group suggests potential for reduction to an amine, opening pathways to a variety of other derivatives. The benzophenone (B1666685) core is a well-known pharmacophore and photoactive group, suggesting potential applications in medicinal chemistry and materials science that are yet to be explored for this specific ethoxy-substituted derivative. nih.govrsc.org

Broader Implications for Synthetic Organic Chemistry and Materials Science

While direct research on this compound is sparse, the broader implications of its study are significant for both synthetic organic chemistry and materials science. For synthetic chemists, the development of efficient synthetic routes to this and similar asymmetrically substituted benzophenones contributes to the toolbox of organic synthesis.

In the realm of materials science, substituted benzophenones are a class of compounds with diverse applications, including as UV stabilizers, photoinitiators, and in the synthesis of advanced polymers. mdpi.com The specific combination of an ethoxy and a nitro group in this compound could impart unique electronic and photophysical properties. Future research could investigate its potential as:

A Building Block for Novel Polymers: The nitro group can be chemically modified, allowing for the incorporation of this benzophenone moiety into polymer chains, potentially creating materials with enhanced thermal stability or specific optical properties.

A Photoactive Material: The benzophenone scaffold is known for its ability to absorb UV light. The substituent effects of the ethoxy and nitro groups on its absorption spectrum and photochemical behavior are unknown and warrant investigation for applications in areas such as photolithography or as a component in UV-curable coatings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Ethoxyphenyl)(4-nitrophenyl)methanone, and how can side reactions be minimized?

- Methodology : A two-step approach is commonly employed:

Demethylation : Use HBr in glacial acetic acid to selectively demethylate precursors like (4-methoxyphenyl)(4-nitrophenyl)methanone, avoiding nitro-group substitution observed with nucleophilic reagents (e.g., NaSMe) .

Functionalization : Introduce ethoxy groups via alkylation or nucleophilic substitution. For example, treat intermediates with ethyl halides in the presence of a base (e.g., K₂CO₃) .

- Key Considerations : Monitor reaction temperature (<100°C) and stoichiometry to prevent di-iodination or over-alkylation .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Characterization Workflow :

- IR Spectroscopy : Identify carbonyl stretches (~1660–1680 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹). Compare with reference spectra of analogous compounds (e.g., (4-nitrophenyl)phenylmethanone) .

- NMR : Use ¹³C-NMR to distinguish between para-substituted aromatic carbons (δ 120–130 ppm) and ketone carbons (δ 190–200 ppm). For example, (2-hydroxyphenyl)(4-nitrophenyl)methanone shows distinct peaks at δ 194 ppm (C=O) and δ 125–130 ppm (aromatic C-NO₂) .

- Data Conflict Resolution : Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography when crystallizable .

Q. What are the key physicochemical properties influencing reactivity in this compound?

- Electronic Effects : The electron-withdrawing nitro group enhances electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., Grignard reactions). The ethoxy group acts as a weak electron donor, modulating solubility in polar solvents .

- Thermal Stability : Melting points for similar methanones range from 137°C (unsubstituted) to 194–197°C (hydroxy-nitro derivatives), indicating stability under standard reaction conditions .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of C–C bond formation in derivatives?

- Nickel Catalysis : Employ Ni-catalyzed cross-coupling between 4-ethoxybenzaldehyde and 4-nitroaryl iodides. Optimize ligand systems (e.g., bidentate phosphines) to achieve >75% yield, as demonstrated for (2-hydroxyphenyl)(4-nitrophenyl)methanone .

- Palladium-Mediated C–H Activation : Use Pd(OAc)₂ with directing groups (e.g., benzyl-indole) for regioselective arylation, yielding complex derivatives like (1-benzyl-1H-indol-3-yl)(4-nitrophenyl)methanone (76% yield) .

Q. What strategies address contradictory data in nitro-group substitution vs. aromatic ring activation?

- Case Study : In demethylation reactions, HBr/AcOH selectively removes methoxy groups without displacing nitro groups, whereas NaSMe causes unwanted thioether formation .

- Mechanistic Insight : The nitro group’s meta-directing nature reduces electrophilicity at the para position, favoring demethylation over substitution. Computational modeling (DFT) can predict site-specific reactivity .

Q. How do substituent effects modulate biological activity in methanone derivatives?

- Antifungal Applications : Derivatives with imidazole moieties (e.g., {(1E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone) show anti-Candida activity (MIC₅₀: 8–16 µg/mL). The nitro group enhances membrane penetration, while ethoxy groups reduce cytotoxicity .

- Enzyme Inhibition : Analogues like α-Amylase-IN-3 (benzofuran-2-yl(4-nitrophenyl)methanone) exhibit non-competitive inhibition (IC₅₀: 2.3 µM) due to hydrophobic interactions with the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.